A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-chloro-2-hydroxybenzoic Acid
A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-chloro-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-amino-5-chloro-2-hydroxybenzoic acid (Molecular Formula: C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ). As a substituted salicylic acid derivative, this compound holds potential interest for researchers in medicinal chemistry and materials science. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. It is designed to serve as a robust reference for researchers, scientists, and drug development professionals in the identification and characterization of this molecule, offering detailed experimental protocols and interpretive insights.
Introduction and Molecular Structure Overview
3-Amino-5-chloro-2-hydroxybenzoic acid is a polysubstituted aromatic compound. Its structure is built upon a salicylic acid core, further functionalized with an amino group and a chlorine atom. The precise arrangement of these substituents dictates the molecule's electronic properties and, consequently, its spectroscopic signature.
The key structural features for spectroscopic analysis are:
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Aromatic Ring: A benzene ring substituted at positions 1, 2, 3, and 5.
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Functional Groups: A carboxylic acid (-COOH), a hydroxyl group (-OH, phenolic), an amino group (-NH₂), and a chloro group (-Cl).
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Protons: Two aromatic protons and several exchangeable protons (-OH, -NH₂, -COOH).
Understanding the interplay of these groups—the electron-donating effects of the hydroxyl and amino groups versus the electron-withdrawing effects of the carboxylic acid and chlorine—is fundamental to interpreting the resulting spectra. This guide will proceed by detailing the expected data from each major spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-amino-5-chloro-2-hydroxybenzoic acid, both ¹H and ¹³C NMR will provide definitive structural information.
Workflow for NMR Spectroscopic Analysis
The following diagram outlines a standard workflow for acquiring and interpreting NMR data for the target compound.
Caption: Standard workflow for NMR analysis.
Experimental Protocol: NMR
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Sample Preparation: Accurately weigh 5-10 mg of 3-amino-5-chloro-2-hydroxybenzoic acid.
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Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons from the -OH, -NH₂, and -COOH groups.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for proton). Use standard acquisition parameters. For ¹³C, a proton-decoupled experiment is standard.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The aromatic region will feature two protons. Their chemical shifts are influenced by the surrounding substituents. The -OH and -NH₂ groups are strongly activating (electron-donating), shifting ortho and para protons upfield, while the -COOH and -Cl groups are deactivating (electron-withdrawing), shifting them downfield.[1]
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H-4: This proton is ortho to the electron-donating -NH₂ group and meta to the -OH and -Cl groups. It is expected to be the more upfield of the two aromatic signals.
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H-6: This proton is ortho to the electron-withdrawing -Cl group and meta to the -COOH and -NH₂ groups. It is expected to be the more downfield signal.
These two aromatic protons are meta to each other, which should result in a small coupling constant (J), typically 2-3 Hz, appearing as doublets. The exchangeable protons will likely appear as broad singlets.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~11.0 - 13.0 | br s | - | 1H | -COOH | Carboxylic acid proton, very broad due to H-bonding and exchange. |
| ~9.0 - 10.0 | br s | - | 1H | Ar-OH | Phenolic proton, broad due to exchange. |
| ~7.30 | d | ~2.5 | 1H | H-6 | Downfield shift due to ortho-Cl and meta-COOH. |
| ~6.85 | d | ~2.5 | 1H | H-4 | Upfield shift due to ortho-NH₂. |
| ~5.0 - 6.0 | br s | - | 2H | -NH₂ | Amino protons, broad due to exchange and quadrupole effects of Nitrogen. |
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 | C-7 (-COOH) | Carbonyl carbon of a carboxylic acid. |
| ~150 | C-2 | Carbon bearing the -OH group, significantly deshielded. |
| ~140 | C-3 | Carbon bearing the -NH₂ group. |
| ~128 | C-6 | Aromatic CH, deshielded by adjacent Cl. |
| ~122 | C-5 | Carbon bearing the -Cl group. |
| ~118 | C-4 | Aromatic CH, shielded by adjacent NH₂. |
| ~115 | C-1 | Quaternary carbon adjacent to -COOH and -OH. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of 3-amino-5-chloro-2-hydroxybenzoic acid is expected to be complex but highly informative.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
IR Spectrum: Predicted Data & Interpretation
The key diagnostic peaks arise from the various O-H, N-H, C=O, and C-X bonds.
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O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H will appear as a broad peak around 3200-3400 cm⁻¹. The carboxylic acid O-H stretch is exceptionally broad, often spanning from 2500-3300 cm⁻¹, and is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[2][3][4][5]
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N-H Stretching: The -NH₂ group will exhibit two sharp-to-medium bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretching will appear as weaker peaks just above 3000 cm⁻¹.[2]
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C=O Stretching: A very strong, sharp absorption for the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹.[5]
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Fingerprint Region (<1500 cm⁻¹): This region will contain complex absorptions from C=C aromatic stretching, C-O stretching, C-N stretching, and C-Cl stretching.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300-3500 | Medium, sharp (2 bands) | N-H stretch | Primary Amine (-NH₂) |
| 3200-3400 | Broad | O-H stretch | Phenol (-OH) |
| 2500-3300 | Very Broad | O-H stretch | Carboxylic Acid (-COOH) |
| >3000 | Weak | C-H stretch | Aromatic |
| 1680-1710 | Strong, sharp | C=O stretch | Carboxylic Acid (-COOH) |
| 1550-1620 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid / Phenol |
| 1000-1100 | Medium | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Electrospray Ionization (ESI)-MS
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 Da). Optimize source parameters like capillary voltage and source temperature.
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Data Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Mass Spectrum: Predicted Data & Interpretation
The molecular weight of 3-amino-5-chloro-2-hydroxybenzoic acid is 187.58 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
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Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would appear at m/z 188 and 190 (3:1 ratio). In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 186 and 188 (3:1 ratio).
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) or formic acid (HCOOH, 46 Da).[6][7][8] Decarboxylation (-44 Da) is a particularly favorable pathway in negative ion mode.
Predicted Fragmentation Pathway (Negative Ion Mode)
Caption: Predicted primary fragmentation in ESI(-) mode.
Table 4: Predicted Mass Spectrometry Fragments
| m/z (³⁵Cl / ³⁷Cl) | Ion Mode | Proposed Fragment | Rationale |
|---|---|---|---|
| 188 / 190 | ESI (+) | [M+H]⁺ | Protonated molecular ion |
| 186 / 188 | ESI (-) | [M-H]⁻ | Deprotonated molecular ion |
| 170 / 172 | ESI (+) | [M+H - H₂O]⁺ | Loss of water from hydroxyl/carboxyl groups |
| 142 / 144 | ESI (-) | [M-H - CO₂]⁻ | Decarboxylation of the molecular ion |
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
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MS confirms the molecular weight (187.58 g/mol ) and the presence of one chlorine atom (via the M/M+2 isotopic pattern).
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IR confirms the presence of all key functional groups: -NH₂, phenolic -OH, carboxylic acid -OH, and C=O.
-
¹³C NMR confirms the presence of seven unique carbon environments, consistent with the proposed structure.
-
¹H NMR provides the final, definitive proof of structure by showing the number (2), chemical environment, and connectivity (meta-coupling) of the aromatic protons, confirming the 1,2,3,5-substitution pattern.
Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of 3-amino-5-chloro-2-hydroxybenzoic acid.
References
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- Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
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- Zaikin, V. G., & Varlamov, A. V. (2007). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
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Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]
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Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Available at: [Link]
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ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid. Available at: [Link]
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University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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